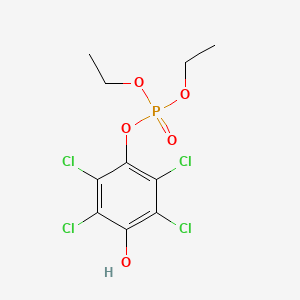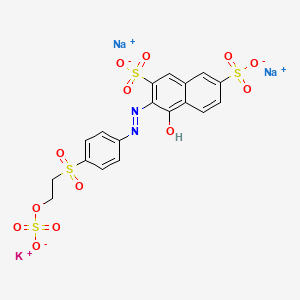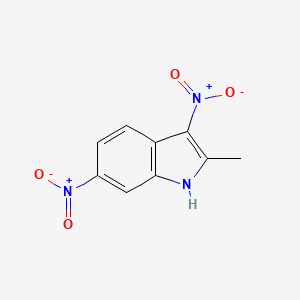
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a chemical compound with a complex structure that includes both methylamino and ethanesulfonothioate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of ethylene oxide with methylamine under controlled conditions. This reaction produces an intermediate, which is then further reacted with ethanesulfonothioate to form the final compound. The reaction conditions often require external cooling to manage the exothermic nature of the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are carefully monitored, and the final product is purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes, although detailed studies are still required to fully elucidate these mechanisms .
相似化合物的比较
Similar Compounds
2-(Methylamino)ethanol: This compound shares the methylamino group but lacks the ethanesulfonothioate group.
N-Methyl-2-aminoethanol: Similar in structure but with different functional groups.
2-Hydroxyethyl-N-methylamine: Another related compound with a hydroxyethyl group instead of ethanesulfonothioate.
Uniqueness
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is unique due to the presence of both methylamino and ethanesulfonothioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
180510-68-3 |
|---|---|
分子式 |
C6H16N2O2S2 |
分子量 |
212.3 g/mol |
IUPAC 名称 |
N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
OMFGLVLQXPQVID-UHFFFAOYSA-N |
规范 SMILES |
CNCCSS(=O)(=O)CCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)






